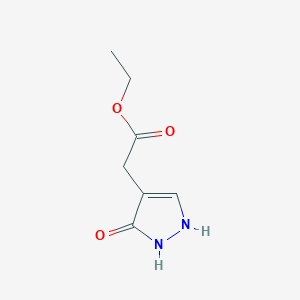

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate is a chemical compound with the formula C₇H₁₀N₂O₃ . It is an irritant .

Molecular Structure Analysis

The molecular structure of Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms .Applications De Recherche Scientifique

- Research Findings : Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers were synthesized and evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (Pf DHODH). Some derivatives exhibited 30% inhibition, surpassing a known inhibitor .

- Research Findings : Compound 13, structurally related to Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, demonstrated potent in vitro antipromastigote activity. Molecular simulations revealed favorable binding in the active site of LmPTR1, a potential drug target .

- Research Findings : Novel analogues, including Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate derivatives, were designed as anti-tubercular agents. In silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation were combined to identify promising compounds .

- Research Findings : A series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives, related to Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, were synthesized. Some derivatives exhibited promising cytotoxic activity .

Antimalarial Activity

Antileishmanial Activity

Anti-Tubercular Potential

Cytotoxicity Research

Mécanisme D'action

Target of Action

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate, also known as Ethyl 2-(3-hydroxy-1H-pyrazol-4-yl)acetate, is a compound that has been found to have antimicrobial and antioxidant activity . The primary targets of this compound are the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease . These targets play a crucial role in bacterial growth and viral replication, respectively .

Mode of Action

The compound interacts with its targets by binding to them, which inhibits their function . The binding affinities of the compound with topoisomerase IV enzyme and with COVID-19 main protease are ranging from −10.0 to −11.0 kcal/mol and from −8.2 to −9.3 kcal/mol, respectively . This interaction results in the inhibition of bacterial growth and viral replication .

Biochemical Pathways

It is known that the compound inhibits the function of the topoisomerase iv enzyme and the covid-19 main protease, which are involved in bacterial dna replication and viral replication, respectively . The downstream effects of this inhibition include the prevention of bacterial growth and viral replication .

Pharmacokinetics

The compound’s molecular weight of 17017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate’s action include the inhibition of bacterial growth and viral replication . This is achieved through the compound’s interaction with its targets, which results in the inhibition of the function of the topoisomerase IV enzyme and the COVID-19 main protease .

Propriétés

IUPAC Name |

ethyl 2-(3-oxo-1,2-dihydropyrazol-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-6(10)3-5-4-8-9-7(5)11/h4H,2-3H2,1H3,(H2,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRORSPQRZOXSPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398699.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2398701.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2398702.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2398710.png)

![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)

![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)